9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
9-Methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a methyl group at position 9, a methylamino group at position 2, and a carbaldehyde moiety at position 3. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives. The compound is synthesized via condensation reactions, such as the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with methylamine derivatives under reflux conditions . Its structural features, including the electron-withdrawing carbaldehyde and hydrogen-bonding methylamino group, make it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-4-3-5-14-10(7)13-9(12-2)8(6-15)11(14)16/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPNAASNKSGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C16H16N4O2S2
- Molecular Weight : 360.45 g/mol
The chemical structure includes a pyrido-pyrimidine core, which is often associated with various pharmacological activities. The presence of the methylamino group and the aldehyde functionality may contribute to its reactivity and biological interactions.
Research indicates that compounds similar to 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives often act as inhibitors of key enzymes involved in cellular processes. Specifically, they have been studied for their potential as histone demethylase inhibitors, which play a crucial role in epigenetic regulation.
Histone Demethylase Inhibition
The compound's structural features suggest it may inhibit histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. These enzymes are implicated in various cancers, making them attractive targets for anti-cancer therapies. The binding mode typically involves coordination to metal ions in the active site of the enzyme, facilitating the inhibition of demethylation processes critical for gene expression regulation.
Biological Activity Data
A summary of biological activity findings related to this compound is presented below:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Inhibition of KDM4A | 1.77 | |
| Inhibition of KDM5B | 1.18 | |
| Antiviral activity against HIV-1 | 0.19 - 3.7 |
These values indicate significant potency, particularly in the context of cancer research and antiviral drug development.
Case Studies
-
KDM Inhibitors in Cancer Research :
A study focusing on pyrido[3,4-d]pyrimidine derivatives highlighted their effectiveness as KDM inhibitors. The findings suggested that modifications to the pyridine ring enhanced cell permeability and selectivity towards KDM4 over other KDM subfamilies, supporting further exploration of similar compounds for therapeutic applications in oncology . -
Antiviral Activity :
Another investigation into structurally related compounds demonstrated promising antiviral properties against HIV-1 integrase. The study indicated that specific substitutions on the core structure could significantly enhance antiviral efficacy, suggesting a potential pathway for developing new HIV treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido[1,2-a]pyrimidine core is highly versatile, allowing diverse substitutions that modulate physicochemical and biological properties. Below is a detailed comparison with analogous compounds:
Substituent Variations at Position 2
Key Observations :
- Methylamino vs. Pyrrolidin-1-yl: The pyrrolidin-1-yl group increases steric hindrance but may improve bioavailability through solubility enhancement .
- Thiomorpholin-4-yl : Sulfur incorporation could enhance metabolic stability and metal-binding capacity compared to the target compound .
- Hydroxyethylamino: The hydroxyl group significantly boosts hydrophilicity, making it preferable for aqueous formulations .
Functional Group Modifications at Position 3
- Carbaldehyde (Target Compound) : The aldehyde group is reactive, enabling further derivatization (e.g., Schiff base formation) but may pose stability issues under basic conditions .
- Acrylonitrile (CCG-63802/CCG-63808): These analogs (e.g., (2E)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile) feature an α,β-unsaturated nitrile, which confers cysteine-dependent RGS4 inhibitory activity. However, the electrophilic nitrile group raises reactivity concerns, limiting in vivo utility .
Core Structure Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
